3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE
Description
3-(Benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide hydrochloride is a structurally complex small molecule characterized by:
- A 6-fluoro-1,3-benzothiazol-2-yl core, which is a heterocyclic aromatic system known for its role in modulating biological targets such as serotonin receptors and enzymes .
- A benzenesulfonyl group attached to the propanamide chain, which may enhance metabolic stability and influence binding affinity due to its electron-withdrawing properties.
- A dimethylaminoethyl side chain, contributing to basicity and solubility, with the hydrochloride salt further improving aqueous solubility for pharmacological applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2.ClH/c1-23(2)11-12-24(20-22-17-9-8-15(21)14-18(17)28-20)19(25)10-13-29(26,27)16-6-4-3-5-7-16;/h3-9,14H,10-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGAPWDNCIWJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the dimethylaminoethyl group: This step often involves nucleophilic substitution reactions.
Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Final coupling and hydrochloride formation: The final product is obtained by coupling the intermediate compounds and converting the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group or the aromatic ring.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzo[d]thiazole derivatives.
Medicine: Potential therapeutic agent for diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Structural Analogues from Patent Literature (EP 3 348 550A1)
| Compound Name | Benzothiazole Substituent | Acyl/Propanamide Group | Side Chain/Modifications | Notable Properties |
|---|---|---|---|---|
| Target Compound | 6-Fluoro | 3-(Benzenesulfonyl)propanamide | Dimethylaminoethyl (HCl salt) | Enhanced solubility via HCl salt; potential CNS activity |
| N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide | None | 3,3-Diphenylpropanamide | None | Likely lipophilic; unoptimized solubility |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide | 6-Trifluoromethyl | 2-(3,4,5-Trimethoxyphenyl)acetamide | None | Electron-withdrawing CF₃ group; possible enhanced receptor binding |
| N-(6-Ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide | 6-Ethoxy | 2-(3-Chlorophenyl)acetamide | None | Ethoxy group may improve metabolic stability |
Key Observations :
- The benzenesulfonyl group distinguishes it from simpler acyl derivatives (e.g., acetamides or diphenylpropanamides), possibly conferring resistance to enzymatic degradation .
- The dimethylaminoethyl side chain with a hydrochloride salt is unique among the listed analogs, suggesting tailored solubility and bioavailability for in vivo applications.
Pharmacological Analogues in Serotonin Receptor Studies
| Compound Name | Receptor Target | Structural Features | Efficacy (Antinociceptive Activity) |
|---|---|---|---|
| Target Compound | Hypothesized 5-HT₁A/5-HT₁B | Benzothiazole core + dimethylaminoethyl side chain | Not directly tested; inferred from analogs |
| (+)-Hydroxy-2-(di-N-propylamino)tetralin | 5-HT₁A | Tetrahydronaphthalene + hydroxy and propyl groups | Maximal effect at 0.5 µg (i.t. injection) |
| 1-[3-(Trifluoromethyl)phenyl]-piperazine | 5-HT₁B | Trifluoromethylphenyl-piperazine | Maximal effect at 25 µg (i.t. injection) |
| (±)-α-Methyl-5-HT-maleate | 5-HT₂ | Methylated serotonin backbone | No significant antinociception |
Key Observations :
- Unlike 5-HT₂ or 5-HT₃ agonists (e.g., α-methyl-5-HT), benzothiazole derivatives are more likely to target 5-HT₁ subtypes due to structural compatibility with known ligands .
Biological Activity
3-(Benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide hydrochloride is a complex organic compound notable for its diverse biological activities. This compound integrates a benzenesulfonyl group, a dimethylaminoethyl moiety, and a fluorinated benzothiazole, which contribute to its pharmacological potential.
- Molecular Formula : C21H26ClN3O3S2
- Molecular Weight : 468.0 g/mol
- CAS Number : 1217068-12-6
- Structure : The compound features a sulfonamide linkage and a benzothiazole core, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in medicinal chemistry. Key areas of activity include:
- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antimicrobial effects against various pathogens.
- Anticancer Activity : The benzothiazole moiety is often associated with anticancer properties, making this compound a candidate for further exploration in cancer therapeutics.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in disease processes, similar to other sulfonamide derivatives.
Antimicrobial Activity
Research indicates that compounds containing the benzenesulfonyl and benzothiazole groups exhibit potent antimicrobial properties. A study comparing various benzenesulfonamide derivatives found that modifications in the benzothiazole structure significantly influenced their antibacterial efficacy.
| Compound | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Contains sulfonamide and benzothiazole moieties | Antimicrobial | Potential for broad-spectrum activity |
| Sulfanilamide | Simple sulfonamide structure | Strong antibacterial effects | Historical significance as an antibiotic |
| Benzothiazole Sulfonamides | Benzothiazole core with sulfonamide group | Antimicrobial activity | Variability in substituents leads to diverse activities |
Anticancer Studies
In vitro studies have shown that the incorporation of fluorine in the benzothiazole structure enhances the compound's ability to inhibit cancer cell proliferation. The mechanism involves interference with cellular signaling pathways associated with tumor growth.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various sulfonamide derivatives, including those similar to our compound. Results indicated that modifications at the benzothiazole position significantly increased antibacterial activity against resistant strains of Staphylococcus aureus. -
Case Study on Anticancer Potential :
In another investigation, researchers evaluated the anticancer properties of related compounds in human cancer cell lines. The results demonstrated that compounds with a similar structural framework exhibited cytotoxic effects, leading to apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its potential bioactivity?
- The compound contains a benzenesulfonyl group (enhancing solubility and bioactivity via sulfonamide interactions) and a 6-fluoro-benzothiazole moiety (implicated in enzyme inhibition and receptor binding). The tertiary amine group from the dimethylaminoethyl chain may facilitate cellular uptake through pH-dependent protonation .
- Methodological Insight : Structural analogs (e.g., benzothiazole derivatives) are often characterized via X-ray crystallography or NMR to correlate substituent effects (e.g., fluorine position) with activity .
Q. What synthetic routes are commonly employed for this compound?
- Synthesis typically involves:
- Step 1 : Condensation of 6-fluoro-1,3-benzothiazol-2-amine with a dimethylaminoethyl halide.
- Step 2 : Sulfonylation using benzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine base).
- Step 3 : Propanamide formation via coupling with activated carboxylic acid derivatives (e.g., HATU/DMAP-mediated reactions).
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) and recrystallization (ethanol/water) .
Q. How is the purity of the compound validated in academic settings?
- Analytical Techniques :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity >98% .
- LC-MS : Confirms molecular weight ([M+H]+ expected ~515.5 g/mol) and detects impurities .
- ¹H/¹³C NMR : Validates structural integrity (e.g., benzothiazole aromatic protons at δ 7.8–8.2 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Strategies :
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) to rule out assay-specific artifacts .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing fluorine with chloro or methyl groups) to isolate critical functional groups .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like carbonic anhydrase isoforms .
Q. What experimental design considerations are critical for optimizing synthesis yield?
- Reaction Optimization :
- Temperature : Controlled heating (40–60°C) during sulfonylation to minimize side reactions.
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in coupling steps .
- Catalysts : Use of DMAP or HOBt to accelerate amide bond formation .
- Yield Improvement : Monitor intermediates via TLC and employ microwave-assisted synthesis for time-sensitive steps .
Q. How can researchers characterize the compound’s stability under physiological conditions?
- Methodology :
- pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC to quantify degradation products.
- Plasma Stability : Incubate with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and analyze supernatant via LC-MS .
- Light Sensitivity : Store samples in amber vials and assess photodegradation under UV/visible light exposure .
Q. What advanced techniques are used to identify biological targets?
- Target Deconvolution Approaches :
- Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to recombinant enzymes (e.g., kinases, proteases) .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify genes essential for compound activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
